molecular formula C22H25FN2O4 B12738415 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate CAS No. 83658-54-2

3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate

Cat. No.: B12738415
CAS No.: 83658-54-2
M. Wt: 400.4 g/mol
InChI Key: ODKPSPFINMFLPK-UHFFFAOYSA-N
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Description

3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate is a chemical compound with a complex structure.

Preparation Methods

The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate involves several steps. The synthetic routes typically include the reaction of isoquinoline derivatives with fluorinated aromatic compounds under specific conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully understand the molecular mechanisms and pathways .

Comparison with Similar Compounds

When compared to similar compounds, 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate stands out due to its unique fluorinated aromatic structure. Similar compounds include other isoquinoline derivatives and fluorinated aromatic compounds.

Properties

CAS No.

83658-54-2

Molecular Formula

C22H25FN2O4

Molecular Weight

400.4 g/mol

IUPAC Name

3-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylpropan-1-amine;oxalic acid

InChI

InChI=1S/C20H23FN2.C2H2O4/c1-23(2)13-7-9-16-14-15-8-3-4-10-17(15)20(22-16)18-11-5-6-12-19(18)21;3-1(4)2(5)6/h3-6,8,10-12,16H,7,9,13-14H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ODKPSPFINMFLPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F.C(=O)(C(=O)O)O

Origin of Product

United States

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